molecular formula C14H17BrN2O3 B2534397 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide CAS No. 1436145-32-2

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide

Cat. No.: B2534397
CAS No.: 1436145-32-2
M. Wt: 341.205
InChI Key: PTDKPFJHAVULIQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide is an organic compound with a complex structure that includes a bromophenoxy group and a propanamide moiety

Preparation Methods

The synthesis of 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide typically involves multiple steps. One common synthetic route starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with epichlorohydrin to form 3-bromophenoxypropanol. The next step involves the reaction of 3-bromophenoxypropanol with acryloyl chloride to introduce the prop-2-enoylamino group, resulting in the formation of the final product, this compound .

Chemical Reactions Analysis

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the propanamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide include:

    2-(4-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide: This compound has a similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide: This compound has a chlorine atom instead of bromine.

    2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]butanamide: This compound has a butanamide moiety instead of propanamide.

These similar compounds can provide insights into the structure-activity relationships and help in understanding the unique properties of this compound.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-3-13(18)16-7-8-17-14(19)10(2)20-12-6-4-5-11(15)9-12/h3-6,9-10H,1,7-8H2,2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDKPFJHAVULIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC(=O)C=C)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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